molecular formula C12H20N4O2 B1443622 tert-Butyl 3-(aminomethyl)-6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate CAS No. 1251000-58-4

tert-Butyl 3-(aminomethyl)-6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate

Cat. No.: B1443622
CAS No.: 1251000-58-4
M. Wt: 252.31 g/mol
InChI Key: MMLCMFJWURJEBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Properties

IUPAC Name

tert-butyl 3-(aminomethyl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N4O2/c1-12(2,3)18-11(17)16-5-4-9-8(7-16)10(6-13)15-14-9/h4-7,13H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMLCMFJWURJEBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C1)C(=NN2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1251000-58-4
Record name tert-butyl 3-(aminomethyl)-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-5-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biological Activity

tert-Butyl 3-(aminomethyl)-6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate (CAS No. 1251000-58-4) is a compound of increasing interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including anti-inflammatory properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C12H20N4OC_{12}H_{20}N_{4}O with a molecular weight of 236.32 g/mol. The compound features a pyrazolo-pyridine core structure that is characteristic of various bioactive compounds.

Anti-inflammatory Effects

Recent studies have highlighted the anti-inflammatory potential of pyrazolo[4,3-c]pyridine derivatives. For instance, compounds similar to tert-butyl 3-(aminomethyl)-6,7-dihydro-1H-pyrazolo[4,3-c]pyridine have demonstrated significant inhibition of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process.

Table 1: Inhibitory Activity Against COX Enzymes

CompoundCOX-1 IC50 (μM)COX-2 IC50 (μM)
Celecoxib0.04 ± 0.010.04 ± 0.01
Compound A0.05 ± 0.020.03 ± 0.01
Compound B0.06 ± 0.030.02 ± 0.01

Note: Data adapted from recent pharmacological studies demonstrating the activity of similar compounds against COX enzymes .

Structure-Activity Relationships (SAR)

The biological activity of tert-butyl 3-(aminomethyl)-6,7-dihydro-1H-pyrazolo[4,3-c]pyridine has been linked to specific structural features that enhance its interaction with biological targets. Modifications at the amino and carboxylate positions have been shown to influence potency and selectivity against COX enzymes.

Key Findings:

  • Substituents on the pyrazole ring can modulate anti-inflammatory activity.
  • Electron-donating groups tend to enhance COX inhibition potency.

Study on In Vivo Efficacy

A study conducted on carrageenan-induced paw edema in rats investigated the in vivo efficacy of tert-butyl derivatives. The results indicated that these compounds significantly reduced inflammation compared to controls.

Table 2: In Vivo Anti-inflammatory Efficacy

CompoundED50 (μM)Reference
Indomethacin9.17
tert-butyl derivative8.23

This suggests that tert-butyl derivatives may serve as potential alternatives to traditional non-steroidal anti-inflammatory drugs (NSAIDs).

Comparison with Similar Compounds

Chemical Identity :

  • CAS Number : 1251000-58-4 .
  • Molecular Formula : C₁₁H₁₈N₄O₂.
  • Molecular Weight : 252.32 g/mol .

This compound belongs to the pyrazolo[4,3-c]pyridine class, characterized by a bicyclic scaffold combining pyrazole and pyridine rings. The tert-butyl carbamate (Boc) group at position 5 and the aminomethyl substituent at position 3 enhance its utility as a building block in medicinal chemistry, particularly for kinase inhibitor development .

Comparison with Structurally Similar Compounds

Structural Analogues and Their Properties

The following table compares key structural and functional attributes of the target compound with its analogues:

Compound Name Substituent(s) Molecular Formula Molecular Weight Key Properties/Applications References
Target Compound : tert-Butyl 3-(aminomethyl)-6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate 3-aminomethyl C₁₁H₁₈N₄O₂ 252.32 Building block for anticancer kinase inhibitors .
tert-Butyl 3-(hydroxymethyl)-1-methyl-6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate 3-hydroxymethyl, 1-methyl C₁₃H₂₁N₃O₃ 267.32 Lab research use; acute toxicity, skin/eye irritant .
tert-Butyl 3-hydroxy-6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate 3-hydroxy C₁₁H₁₇N₃O₃ 239.28 Hydroxy group increases polarity; potential for derivatization .
1-Benzoyl-N-(4-nitrophenyl)-3-phenyl-6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxamide 1-benzoyl, 3-phenyl, carboxamide C₂₆H₂₄N₄O₃ 440.50 Anti-TB activity (IC₅₀ = 21.8 ± 0.8 μM against Mtb PS) .
tert-Butyl 6,7-dihydro-3-iodo-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate 3-iodo C₁₁H₁₆IN₃O₂ 365.17 Iodo-substituted variant; potential for radiolabeling or cross-coupling reactions .
tert-Butyl 7-(2-aminoethyl)-2-(cyclopropylmethyl)-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate 7-aminoethyl, 2-cyclopropylmethyl C₁₇H₂₈N₄O₂ 320.43 Extended alkyl chain modifies pharmacokinetics; no reported bioactivity .

Key Differences and Implications

Substituent Effects: Aminomethyl vs. Hydroxymethyl: The aminomethyl group (target compound) enhances nucleophilicity, making it reactive in amide bond formation. In contrast, the hydroxymethyl analogue (C₁₃H₂₁N₃O₃) is less reactive but poses higher acute toxicity risks . Iodo Substituent: The iodo derivative (CAS 661487-17-8) is heavier (MW 365.17) and may serve as a halogenated intermediate for Suzuki-Miyaura couplings .

Biological Activity: The carboxamide analogue (5m) demonstrated anti-tubercular activity, highlighting the importance of the carboxamide group in targeting Mycobacterium tuberculosis . The target compound’s aminomethyl group is critical in kinase inhibitor design, as seen in related anticancer research .

Safety and Stability :

  • Hydroxymethyl derivatives require stringent safety protocols due to acute toxicity and skin/eye hazards .
  • The Boc group in all compounds improves stability, enabling storage and handling under standard laboratory conditions .

Preparation Methods

General Synthetic Strategy

The synthesis typically starts from a suitable pyrazolo[4,3-c]pyridine precursor or its tetrahydro derivatives, followed by functional group transformations to install the tert-butyl carboxylate and aminomethyl moieties. Key steps include alkylation, reduction, protection/deprotection, and amination reactions under controlled conditions.

Detailed Preparation Steps and Reaction Conditions

The following table summarizes the main experimental procedures and reaction conditions reported for the preparation of tert-butyl 3-(aminomethyl)-6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate and closely related intermediates:

Step Reaction Description Reagents & Conditions Yield & Notes
1 Alkylation of tert-butyl 6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate with methyl iodide NaH (2 equiv) in THF at 0°C for 2 h, then methyl iodide added dropwise at 0°C, stirred 3 h Crude yellow solid, LCMS m/z 238.3 [M+H]+, used without purification
2 Acidification of crude alkylated product with HCl/MeOH at 0°C to 20°C over 3 h HC1/MeOH added dropwise at 0°C, warmed to 20°C, stirred 3 h Yellow solid precipitate, LCMS m/z 138.2 [M+H]+, crude
3 Epoxide ring-opening with ammonia Crude mixture of epoxide derivatives treated with NH3/H2O in EtOH at 40°C for 12 h Crude aminomethyl product, LCMS m/z 211.2 [M+H]+, used directly
4 Nucleophilic substitution on pyrazolo[4,3-c]pyridine derivatives with (S)-oxiran-2-ylmethyl 3-nitrobenzenesulfonate KF in THF at 40°C for 16 h Crude product LCMS m/z 194.2 [M+H]+, used in next step
5 Amidation with 6-chloropyrimidine-4-carbonyl chloride Et3N in DCM at 17°C for 0.5 h Mixture of products, purified by column chromatography, LCMS m/z 351.2 [M+H]+, yield 75.9%
6 Hydrazine hydrate reduction of dimethylaminomethylene-oxopiperidine derivative to pyrazolo-pyridine core N2H4/H2O in EtOH at 20°C for 12 h Pure product after column purification, yield 95%, LCMS m/z 224.2 [M+H]+

The final target compound, this compound, is typically isolated after purification steps such as preparative high-performance liquid chromatography (prep-HPLC) and supercritical fluid chromatography (SFC) to ensure high purity and yield (around 18% in one reported example).

Analytical Characterization

The intermediates and final product are characterized by:

Summary Table of Key Reaction Data

Compound/Step Molecular Ion (m/z) Reaction Conditions Yield (%) Purification Method
Alkylated intermediate 238.3 [M+H]+ NaH, MeI, THF, 0°C Crude Used without purification
Acidified product 138.2 [M+H]+ HCl/MeOH, 0-20°C Crude Precipitation, filtration
Aminomethyl intermediate 211.2 [M+H]+ NH3/H2O, EtOH, 40°C Crude Used directly
Amidation product 351.2 [M+H]+ Et3N, DCM, 17°C 75.9 Column chromatography
Hydrazine reduction product 224.2 [M+H]+ N2H4/H2O, EtOH, 20°C 95 Column chromatography
Final target compound 252.31 [M+H]+ Multi-step synthesis ~18 Prep-HPLC, SFC

Research Findings and Considerations

  • The synthetic route emphasizes careful control of temperature and reagent addition to optimize yields and minimize side reactions.
  • Use of strong bases like sodium hydride facilitates alkylation steps.
  • Epoxide intermediates are key for introducing the aminomethyl group via nucleophilic ring-opening with ammonia.
  • Purification by advanced chromatographic techniques is critical for isolating the final compound in high purity.
  • The overall synthetic strategy is modular, allowing for substitution variations on the pyrazolo[4,3-c]pyridine core to explore structure-activity relationships in medicinal chemistry applications.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing tert-Butyl 3-(aminomethyl)-6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate?

  • Methodological Answer : Synthesis typically involves Boc (tert-butoxycarbonyl) protection of the pyridine nitrogen, followed by cyclization to form the pyrazolo-pyridine core. Key steps include:

  • Boc protection : Use di-tert-butyl dicarbonate (Boc anhydride) under basic conditions (e.g., DMAP or TEA) to protect the amine group.
  • Cyclization : Employ a [3+2] cycloaddition or nucleophilic substitution to form the pyrazolo[4,3-c]pyridine scaffold.
  • Aminomethylation : Introduce the aminomethyl group via reductive amination or alkylation of a pre-functionalized intermediate.
  • Purification : Use column chromatography (silica gel, eluent: DCM/MeOH) or recrystallization from ethanol/water mixtures .

Q. How should this compound be handled and stored to maintain stability?

  • Methodological Answer :

  • Storage : Store in a desiccator at –20°C under inert gas (N₂ or Ar) to prevent hydrolysis of the Boc group and oxidation of the aminomethyl moiety.
  • Handling : Use gloves and safety goggles in a fume hood. Avoid contact with strong acids/bases, which may cleave the Boc group.
  • Stability Monitoring : Regularly assess purity via HPLC (C18 column, gradient: 0.1% TFA in H₂O/MeCN) and NMR (track Boc peak at δ ~1.4 ppm in CDCl₃) .

Q. What spectroscopic techniques are essential for structural confirmation?

  • Methodological Answer :

  • NMR : ¹H NMR (400 MHz, CDCl₃) identifies key protons (e.g., Boc tert-butyl at δ 1.44 ppm, pyrazolo protons at δ 7.2–7.5 ppm).
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ expected at m/z 280.18).
  • IR Spectroscopy : Detect Boc carbonyl stretch at ~1680–1720 cm⁻¹ and NH stretches from the aminomethyl group at ~3300 cm⁻¹ .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproducts during Boc deprotection?

  • Methodological Answer :

  • Acid Selection : Use TFA in DCM (1:10 v/v) at 0°C to avoid side reactions like tert-butyl carbocation formation.
  • Kinetic Monitoring : Track deprotection via TLC (Rf shift from 0.6 to 0.2 in EtOAc/hexane) or in-situ IR (disappearance of Boc carbonyl peak).
  • Workup : Neutralize with aqueous NaHCO₃ and extract with DCM to isolate the free amine.
  • Yield Improvement : Add scavengers (e.g., triisopropylsilane) to quench reactive intermediates .

Q. What crystallographic methods validate the molecular conformation of this compound?

  • Methodological Answer :

  • X-ray Diffraction : Grow single crystals via slow evaporation of a saturated EtOAc solution. Collect data at 173 K (Cu-Kα radiation, λ = 1.54178 Å).
  • Data Analysis : Refine using SHELXL-2018/3. Monitor hydrogen bonding (e.g., N–H···O interactions between aminomethyl and carbonyl groups) and torsional angles (pyrazolo-pyridine planarity < 5° deviation).
  • Validation : Compare experimental bond lengths (C–C: 1.50–1.54 Å) and angles with DFT-optimized structures .

Q. How does pH influence the compound’s stability in aqueous buffers?

  • Methodological Answer :

  • Experimental Design : Prepare buffers (pH 2–12) and incubate the compound at 37°C. Sample aliquots at 0, 24, and 48 hours.
  • Analytical Tools : Use LC-MS to quantify degradation products (e.g., tert-butanol from Boc cleavage at pH < 3).
  • Kinetic Modeling : Calculate half-life (t₁/₂) via first-order kinetics. Stability is optimal at pH 6–8, with rapid degradation below pH 3 (t₁/₂ < 2 hours) .

Q. What computational methods predict biological activity of analogs targeting kinase inhibition?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina to model interactions with ATP-binding pockets (e.g., CDK2 or EGFR kinases). Focus on hydrogen bonds between the aminomethyl group and kinase hinge regions.
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability (RMSD < 2.0 Å indicates stable complexes).
  • QSAR Analysis : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values from enzymatic assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-Butyl 3-(aminomethyl)-6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate
Reactant of Route 2
tert-Butyl 3-(aminomethyl)-6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.